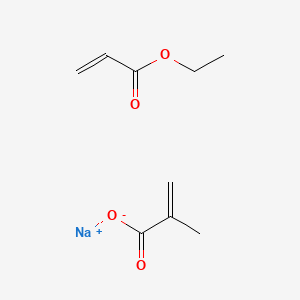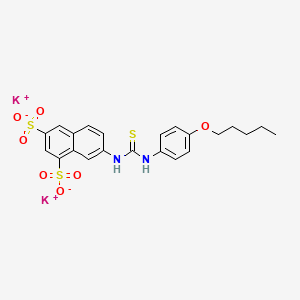
1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene core substituted with sulfonic acid groups and a thioureido group attached to a pentyloxyphenyl moiety. The dipotassium salt form enhances its solubility and stability, making it suitable for various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt involves multiple steps:
Naphthalene Sulfonation: The initial step involves the sulfonation of naphthalene to introduce sulfonic acid groups at the 1 and 3 positions. This is typically achieved using concentrated sulfuric acid under controlled temperature conditions.
Thioureido Group Introduction: The next step involves the introduction of the thioureido group. This is done by reacting the sulfonated naphthalene with thiourea in the presence of a suitable catalyst.
Pentyloxyphenyl Substitution: The final step involves the substitution of the thioureido group with a pentyloxyphenyl moiety. This is achieved through a nucleophilic substitution reaction using pentyloxyphenyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled sulfonation and thioureido group introduction.
Continuous Flow Reactors: Employing continuous flow reactors for the substitution reaction to ensure consistent product quality and yield.
Purification: The final product is purified using crystallization and filtration techniques to obtain the dipotassium salt form.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioureido group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonic acid groups, converting them to sulfinic acids or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pentyloxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alkoxides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinic acids and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting specific functional groups.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt involves:
Molecular Targets: The compound interacts with specific proteins and enzymes, modulating their activities.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hydroxy-1,3-naphthalenedisulfonic acid dipotassium salt
- 1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioureido group and pentyloxyphenyl moiety provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
37556-93-7 |
|---|---|
Molekularformel |
C22H22K2N2O7S3 |
Molekulargewicht |
600.8 g/mol |
IUPAC-Name |
dipotassium;7-[(4-pentoxyphenyl)carbamothioylamino]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C22H24N2O7S3.2K/c1-2-3-4-11-31-18-9-7-16(8-10-18)23-22(32)24-17-6-5-15-12-19(33(25,26)27)14-21(20(15)13-17)34(28,29)30;;/h5-10,12-14H,2-4,11H2,1H3,(H2,23,24,32)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZEGBJYWCZWQJST-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)
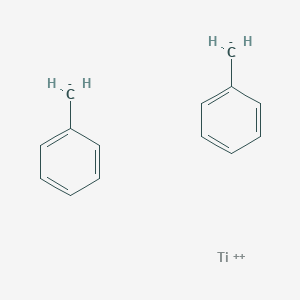

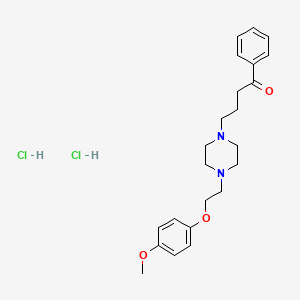
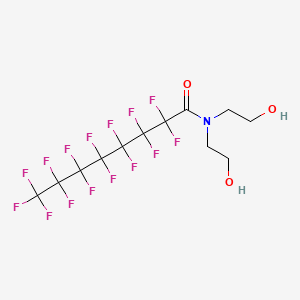
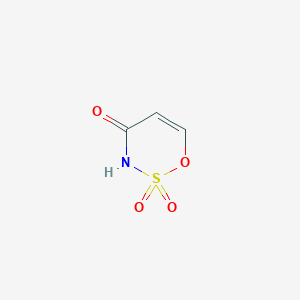

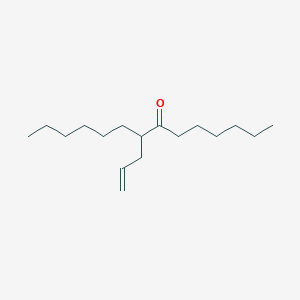
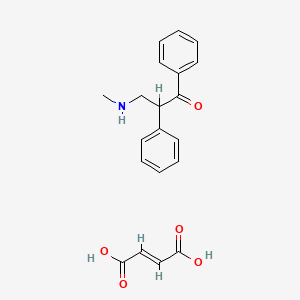

![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)
![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)
